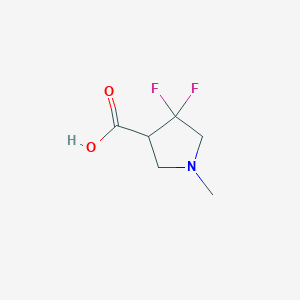
4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2613382-55-9 . It has a molecular weight of 201.6 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride . The InChI code is 1S/C6H9F2NO2.ClH/c1-5(4(10)11)2-9-3-6(5,7)8;/h9H,2-3H2,1H3,(H,10,11);1H . This indicates the presence of a pyrrolidine ring with two fluorine atoms at the 4th position and a methyl group at the 1st position.Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.6 . It is typically stored at 4 degrees Celsius and is usually in powder form .Aplicaciones Científicas De Investigación
4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of biologically active compounds, and as a ligand in coordination chemistry. It is also used in the synthesis of polymers, as a building block for pharmaceuticals, and as a precursor for other compounds.
Mecanismo De Acción
4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% has a number of biochemical and physiological effects. It acts as an inhibitor of enzymes involved in fatty acid metabolism, including acetyl-CoA carboxylase and fatty acid synthase. It also inhibits the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. In addition, 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Biochemical and Physiological Effects
4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% has a number of biochemical and physiological effects. It has been shown to reduce the levels of triglycerides, cholesterol, and low-density lipoprotein (LDL) in the blood. It has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% has been shown to reduce oxidative stress and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% in laboratory experiments include its low cost and availability, its stability in the presence of organic solvents, and its low toxicity. The main limitation of using 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% in laboratory experiments is its limited solubility in water.
Direcciones Futuras
The future directions of research into 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% include further exploration of its biochemical and physiological effects, its potential for use in drug development, and its potential for use as an antioxidant. Further research into its mechanism of action and its potential for use in the synthesis of biologically active compounds is also needed. In addition, further research into its potential for use in the development of polymers and other materials is required. Finally, further research into its potential for use in the synthesis of pharmaceuticals is needed.
Métodos De Síntesis
4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, 95% can be synthesized from the reaction of 4-chloro-1-methylpyrrolidine-3-carboxylic acid with 1,1-difluoro-2-iodoethane in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane at room temperature and yields a 95% pure product.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-9-2-4(5(10)11)6(7,8)3-9/h4H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIZLXNVTNPSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
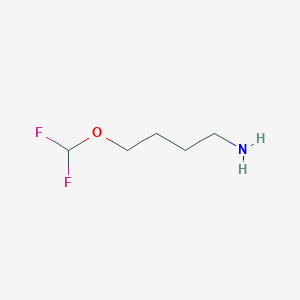
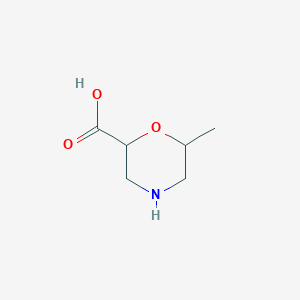
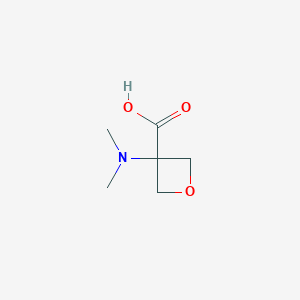
![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)
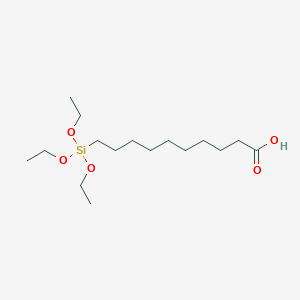



![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)


